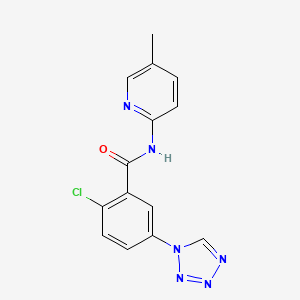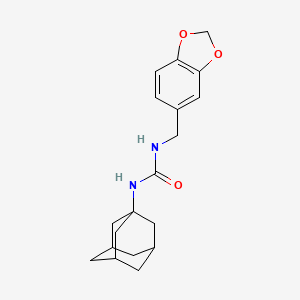![molecular formula C17H26ClNO B4995188 1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]piperidine](/img/structure/B4995188.png)
1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]piperidine, commonly known as JNJ-7925476, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory and analgesic effects.
Mechanism of Action
The exact mechanism of action of 1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]piperidine is not fully understood. However, studies have suggested that it may act by inhibiting the release of pro-inflammatory cytokines and chemokines, reducing the expression of adhesion molecules, and suppressing the activation of nuclear factor kappa B (NF-κB) pathway. Moreover, it has been found to modulate the activity of ion channels and receptors involved in pain sensation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). Moreover, it has been found to reduce the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are involved in the recruitment of leukocytes to the site of inflammation. Furthermore, it has been found to modulate the activity of ion channels and receptors involved in pain sensation, such as transient receptor potential (TRP) channels and mu-opioid receptors.
Advantages and Limitations for Lab Experiments
1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]piperidine has several advantages for lab experiments. It is a highly specific and potent compound that can be used to study the role of inflammation and pain in various disease models. Moreover, it has been found to have a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, there are also some limitations to its use in lab experiments. For example, it may exhibit off-target effects at high concentrations, and its efficacy may vary depending on the disease model and experimental conditions.
Future Directions
There are several future directions for the study of 1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]piperidine. Firstly, further studies are needed to elucidate its exact mechanism of action and to identify its molecular targets. Secondly, its potential use as a therapeutic agent for various inflammatory and pain-related conditions needs to be further explored. Thirdly, its safety and efficacy in clinical trials need to be evaluated. Moreover, its potential use as a drug target for the treatment of cancer and other diseases needs to be investigated. Finally, its structure-activity relationship needs to be further studied to identify more potent and selective analogs.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory and analgesic effects and has potential as a drug target for the treatment of cancer and other diseases. Further studies are needed to fully understand its mechanism of action, identify its molecular targets, and evaluate its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of 1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]piperidine involves the reaction of 4-chloro-2,6-dimethylphenol with 1-bromo-4-(4-chloro-2,6-dimethylphenoxy)butane in the presence of potassium carbonate and copper powder. The resulting product is then treated with piperidine to obtain the final compound. The synthesis method has been optimized to yield high purity and high-quality product suitable for scientific research.
Scientific Research Applications
1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]piperidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects in animal models. This compound has also been investigated for its potential use in the treatment of neuropathic pain, inflammatory bowel disease, and other inflammatory conditions. Moreover, it has been found to have potential as a drug target for the treatment of cancer and other diseases.
properties
IUPAC Name |
1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO/c1-14-12-16(18)13-15(2)17(14)20-11-7-6-10-19-8-4-3-5-9-19/h12-13H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVRDSKZPKVDEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCCN2CCCCC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4995108.png)
![N~1~-(4-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4995110.png)
![(2-fluoro-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amine](/img/structure/B4995121.png)

![1-[2-(1-adamantyloxy)-2-oxoethyl]pyridinium chloride](/img/structure/B4995133.png)
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4995149.png)
![1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridin-4-ol](/img/structure/B4995157.png)

![N-(2-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4995165.png)

![methyl 6-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4995168.png)
![methyl 4-[2-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4995172.png)
